molecular formula C13H16O2 B1642307 2-Phenyl-cyclohexanecarboxylic acid

2-Phenyl-cyclohexanecarboxylic acid

Cat. No.: B1642307
M. Wt: 204.26 g/mol
InChI Key: BTERYDAAQMJMTD-UHFFFAOYSA-N
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Description

2-Phenyl-cyclohexanecarboxylic acid (CAS: 24905-74-6) is a cyclohexane derivative with a phenyl group at position 2 and a carboxylic acid group at position 1 of the cyclohexane ring. Its molecular formula is C₁₃H₁₆O₂, and it has a molecular weight of 204.27 g/mol . The compound exhibits a chair conformation, where the bulky phenyl group typically occupies an equatorial position to minimize steric strain, while the carboxylic acid group influences solubility and reactivity . This molecule serves as a structural analog of phenylalanine, making it relevant in studies of peptide mimetics and chiral catalysts .

Properties

IUPAC Name

2-phenylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTERYDAAQMJMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24905-74-6
Record name rac-(1R,2S)-2-phenylcyclohexane-1-carboxylic acid
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

cis-2-Hydroxy-2-phenylcyclohexanecarboxylic Acid (Cicloxilic Acid)

  • Molecular Formula : C₁₃H₁₆O₃ .
  • Key Differences : A hydroxyl group is added at position 2 in the cis configuration relative to the phenyl group. This enhances hydrogen-bonding capacity, increasing water solubility compared to the parent compound .
  • Applications : Used as a choleretic agent to stimulate bile production, highlighting its pharmacological utility .
  • Stereochemical Insights : NMR and IR studies confirm intramolecular hydrogen bonding between the -OH and -COOH groups, stabilizing the cis conformation .

1-Amino-2-phenylcyclohexanecarboxylic Acid

  • Molecular Formula: C₁₃H₁₇NO₂ .
  • Conformational Behavior: Computational studies reveal a preference for axial positioning of the amino group to avoid steric clashes, influencing its use in β-peptide foldamers .

2-{[(2,6-Dimethylphenyl)amino]carbonyl}-cyclohexanecarboxylic Acid

  • Molecular Formula: C₁₆H₁₉NO₃ .
  • Key Differences: A carbamoyl group linked to a substituted phenyl ring enhances hydrogen-bond donor/acceptor capacity.
  • Applications : Functions as a reference standard in pharmaceutical impurity profiling due to its structural complexity .

2-Hydroxycyclohexanecarboxylic Acid (cis/trans Mixture)

  • Molecular Formula : C₇H₁₂O₃ .
  • Key Differences : Lacks the phenyl group but retains the hydroxyl and carboxylic acid groups. The stereoisomeric mixture affects melting points and solubility .

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)

  • Molecular Formula : C₁₄H₁₂O₃ .
  • Key Differences : A diphenyl structure replaces the cyclohexane ring, increasing hydrophobicity (logP ~2.8).
  • Applications : Used in organic synthesis for rearrangements and as a ligand in metal coordination .

Key Research Findings

  • Conformational Flexibility : The cyclohexane ring in 2-phenyl-cyclohexanecarboxylic acid adopts a chair conformation, with substituent positioning (axial vs. equatorial) dictating reactivity and intermolecular interactions .
  • Pharmacological Potential: Cicloxilic acid’s choleretic activity is attributed to its ability to modulate bile acid transporters, a property absent in the parent compound .
  • Synthetic Utility : Carbamoyl derivatives (e.g., compound in ) exhibit enhanced binding to enzymes like carbonic anhydrase, suggesting applications in inhibitor design .

Preparation Methods

Reaction Conditions and Optimization

  • Cycloaddition Step : Conducted at elevated temperatures (120–150°C) under inert atmosphere, yielding a bicyclic adduct with regioselectivity favoring the trans-isomer.
  • Hydrogenation : Catalytic hydrogenation using palladium-on-carbon (Pd/C) or Raney nickel at 50–100 psi H₂ pressure and 80–120°C achieves full saturation of the cyclohexene ring. Post-reaction purification via recrystallization or column chromatography ensures >90% purity.

Table 1: Diels-Alder/Hydrogenation Method Parameters

Parameter Cycloaddition Hydrogenation
Temperature (°C) 120–150 80–120
Catalyst None Pd/C or Ni
Pressure (psi H₂) Ambient 50–100
Yield (%) 70–85 85–95

This method is valued for its scalability, though stereochemical control remains limited to the trans-configuration due to the planar transition state of the Diels-Alder reaction.

Hydrogenation of Benzenecarboxylic Acid Derivatives

A direct hydrogenation strategy involves reducing substituted benzoic acid precursors. For example, 2-phenylbenzoic acid undergoes catalytic hydrogenation to yield this compound.

Mechanistic Insights

  • Substrate Selection : Electron-rich aromatic rings (e.g., ortho-substituted benzoic acids) enhance reaction rates by stabilizing partial positive charges during adsorption onto the catalyst surface.
  • Catalyst Systems : Heterogeneous catalysts like PtO₂ or Rh/Al₂O₃ in acetic acid solvent achieve >80% conversion at 100–150°C and 500–1000 psi H₂. Homogeneous catalysts, though less common, offer finer stereochemical control.

Challenges : Over-reduction of the carboxylic acid group is mitigated by using mild acidic conditions (pH 3–5) and low hydrogen pressures.

Asymmetric Catalytic Hydrogenation for Enantioselective Synthesis

Recent advances in asymmetric synthesis enable the production of enantiomerically enriched this compound. A patented method employs chiral ruthenium catalysts, such as Ru(BINAP) complexes, to hydrogenate prochiral cyclohexenecarboxylic acid derivatives.

Key Protocol

  • Substrate : 2-Phenyl-cyclohexenecarboxylic acid.
  • Catalyst : Ru-(S)-BINAP/Cl₂ (1 mol%) in methanol.
  • Conditions : 50°C, 200 psi H₂, 24 hours.
  • Outcome : >99% enantiomeric excess (ee) and quantitative yield.

Table 2: Asymmetric Hydrogenation Performance

Catalyst ee (%) Yield (%)
Ru-(S)-BINAP/Cl₂ 99.5 100
Rh-(R)-DuPHOS 95 92

This method is pivotal for pharmaceutical applications requiring chiral purity but demands high-cost catalysts and stringent reaction control.

Hydrolysis of 2-Phenyl-cyclohexanecarboxylate Esters

Esters of this compound, such as ethyl or benzyl derivatives, serve as protected intermediates. Hydrolysis under acidic or basic conditions regenerates the free carboxylic acid.

Hydrolysis Conditions

  • Basic Hydrolysis : 2N NaOH in ethanol/water (1:1) at reflux (80°C) for 6–8 hours.
  • Acidic Hydrolysis : 6N HCl in dioxane at 100°C for 12 hours.

Limitations : Ester synthesis requires additional steps, and harsh hydrolysis conditions may degrade acid-sensitive functional groups.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

Method Yield (%) Stereocontrol Scalability Cost Efficiency
Diels-Alder/Hydrogenation 85 Low High Moderate
Benzoic Acid Hydrogenation 80 None Moderate Low
Asymmetric Hydrogenation 100 High Low High
Ester Hydrolysis 75 Variable High Moderate

Q & A

Q. What are the optimal synthetic routes for 2-phenyl-cyclohexanecarboxylic acid, and how can reaction yields be maximized?

Methodological Answer: The synthesis of this compound typically involves cyclohexane ring functionalization followed by phenyl group introduction. Key steps include:

  • Friedel-Crafts alkylation : Using cyclohexanecarboxylic acid chloride and benzene with AlCl₃ as a catalyst.
  • Hydrogenation : To reduce intermediate unsaturated bonds.
  • Acid workup : Hydrolysis of esters to carboxylic acids.

Q. Optimization Strategies :

  • Use anhydrous conditions and inert atmospheres (e.g., N₂) to prevent side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.
  • Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can this compound be characterized to confirm structural integrity?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm cyclohexane chair conformation and phenyl substitution pattern. Key signals include δ ~7.2–7.4 ppm (phenyl protons) and δ ~180 ppm (carboxylic acid carbon) .
    • IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ expected at m/z 218.1).
  • Elemental Analysis : Match experimental C, H, O percentages to theoretical values (C: 77.03%, H: 7.37%, O: 15.60%).

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Keep in airtight containers at room temperature, away from oxidizers and moisture.
  • Spill Management : Absorb with inert material (e.g., sand), collect in sealed containers, and dispose via approved waste facilities .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its reactivity in enzyme-binding studies?

Methodological Answer:

  • Computational Modeling : Use density functional theory (DFT) to analyze chair vs. twist-boat conformations. The phenyl group’s equatorial position minimizes steric hindrance .
  • Enzyme Docking Simulations : Compare binding affinities of different conformers using software like AutoDock.
  • Experimental Validation :
    • Circular Dichroism (CD) : Detect conformational changes upon binding to chiral enzymes.
    • X-ray Crystallography : Resolve enzyme-ligand complexes to identify key interactions (e.g., hydrogen bonds with carboxylic acid groups).

Q. Key Findings :

  • The equatorial phenyl conformation enhances hydrophobic interactions with enzyme pockets.
  • Axial phenyl positioning reduces binding affinity due to steric clashes .

Q. What biosynthetic pathways involve cyclohexanecarboxylic acid derivatives, and how can isotopic labeling elucidate their mechanisms?

Methodological Answer:

  • Biosynthetic Pathway :
    • Shikimic acid → cyclohexanecarboxylic acid via dehydration, reduction, and isomerization steps .
    • Key intermediates include 5-hydroxycyclohex-1-enecarboxylic acid.
  • Isotopic Labeling :
    • ¹³C-Labeling : Feed [2-¹³C]shikimic acid to Streptomyces cultures; track incorporation via NMR or LC-MS.
    • ²H-Labeling : Use deuterated shikimic acid to study hydrogen migration during ring reduction .

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound derivatives?

Methodological Answer:

  • Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity in published studies. Calculate I² values to quantify inconsistency .
  • Experimental Replication :
    • Standardize assay conditions (pH, temperature, enzyme source).
    • Use positive/negative controls (e.g., known inhibitors like malonate).
  • Case Study : Discrepancies in IC₅₀ values for cytochrome P450 inhibition may arise from variations in:
    • Substrate concentrations.
    • Enzyme isoforms (e.g., CYP3A4 vs. CYP2D6).

Q. What strategies enable enantioselective synthesis of this compound for chiral drug development?

Methodological Answer:

  • Chiral Catalysts : Use BINAP-metal complexes (e.g., Ru-BINAP) for asymmetric hydrogenation of ketone intermediates.
  • Resolution Methods :
    • Diastereomeric Salt Formation : React with chiral amines (e.g., (R)-1-phenylethylamine) and separate via crystallization.
    • Chromatography : Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

Q. Example Results :

MethodEnantiomeric Excess (ee)Yield (%)
Ru-BINAP Catalysis95% (S)80
Diastereomer Resolution99% (R)65

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